molecular formula C20H16ClNO5S B300742 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione

3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Katalognummer B300742
Molekulargewicht: 417.9 g/mol
InChI-Schlüssel: RUBUJRQBXBTOOM-CNHKJKLMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic compound that has shown potential in scientific research applications. This compound is also known as MG-132 and is a proteasome inhibitor. Proteasomes are cellular complexes that are responsible for degrading unwanted or damaged proteins. The inhibition of proteasomes by MG-132 can have various effects on cellular processes, making it an important compound in scientific research.

Wirkmechanismus

MG-132 works by inhibiting the activity of proteasomes, which are responsible for degrading unwanted or damaged proteins. This inhibition can lead to the accumulation of proteins in cells, which can have various effects on cellular processes. In cancer cells, the accumulation of proteins can lead to cell death, making MG-132 a potential anti-cancer agent. In neurodegenerative diseases, the accumulation of proteins can lead to the formation of toxic aggregates, which can contribute to disease progression. By inhibiting proteasome activity, MG-132 may be able to prevent the formation of these aggregates and slow disease progression.
Biochemical and Physiological Effects
MG-132 has been shown to have various biochemical and physiological effects on cells. In cancer cells, it can induce cell death by disrupting the balance between pro-survival and pro-death signals. It can also inhibit the growth and proliferation of cancer cells by blocking cell cycle progression. In neurodegenerative diseases, it can prevent the formation of toxic protein aggregates and reduce inflammation in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using MG-132 in lab experiments is its specificity for proteasomes, which allows researchers to selectively inhibit proteasome activity without affecting other cellular processes. However, one limitation of using MG-132 is its potential toxicity, which can affect the viability of cells and make it difficult to interpret experimental results.

Zukünftige Richtungen

There are several potential future directions for research involving MG-132. One area of interest is its potential use in combination with other anti-cancer agents to enhance their effectiveness. Another area of interest is its potential use in combination with other proteasome inhibitors to develop more potent and specific inhibitors. Additionally, further research is needed to better understand the mechanisms underlying the effects of MG-132 in neurodegenerative diseases, and to develop more effective treatments for these conditions.

Synthesemethoden

The synthesis of MG-132 involves several steps, starting with the reaction of 6-chloro-1,3-benzodioxole with formaldehyde to form 6-chloromethyl-1,3-benzodioxole. This intermediate is then reacted with 4-ethoxybenzaldehyde to form the corresponding benzylidene derivative. The final step involves the reaction of the benzylidene derivative with thiazolidinedione to form MG-132.

Wissenschaftliche Forschungsanwendungen

MG-132 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-cancer properties, and has been studied for its potential use in treating various types of cancer. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Eigenschaften

Produktname

3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Molekularformel

C20H16ClNO5S

Molekulargewicht

417.9 g/mol

IUPAC-Name

(5E)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H16ClNO5S/c1-2-25-14-5-3-12(4-6-14)7-18-19(23)22(20(24)28-18)10-13-8-16-17(9-15(13)21)27-11-26-16/h3-9H,2,10-11H2,1H3/b18-7+

InChI-Schlüssel

RUBUJRQBXBTOOM-CNHKJKLMSA-N

Isomerische SMILES

CCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4

SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4

Kanonische SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.